4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide
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Overview
Description
4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that features a quinazolinone core, a benzodioxole moiety, and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via nucleophilic substitution reactions, where a suitable benzodioxole derivative reacts with the quinazolinone intermediate.
Attachment of the Cyclohexanecarboxamide Group: This step involves the coupling of the cyclohexanecarboxamide moiety to the quinazolinone-benzodioxole intermediate using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinazolinone and benzodioxole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, peptide coupling reagents (EDCI, DCC)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced quinazolinone cores, and substituted benzodioxole or quinazolinone derivatives.
Scientific Research Applications
4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its mechanism of action.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide involves the inhibition of specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes essential for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoic acid: This compound shares the benzodioxole moiety and has similar biological activities.
1-(2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl)-4-methylpyridinium chloride: Another compound with a benzodioxole group, used in similar research applications.
N-[2-[(2R,5S,6R)-5-[[(1,3-benzodioxol-5-ylamino)-oxomethyl]amino]-6-(hydroxymethyl)-2-oxanyl]ethyl]cyclopropanecarboxamide: This compound also features a benzodioxole moiety and is used in biological studies.
Uniqueness
What sets 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide apart is its unique combination of structural features, including the quinazolinone core, benzodioxole moiety, and cyclohexanecarboxamide group. This unique structure contributes to its specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[[2-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O6S/c1-2-28(30(38)34-22-13-14-26-27(16-22)42-19-41-26)43-32-35-25-8-4-3-7-24(25)31(39)36(32)18-20-9-11-21(12-10-20)29(37)33-17-23-6-5-15-40-23/h3-8,13-16,20-21,28H,2,9-12,17-19H2,1H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUIPKHWOOLKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=O)N3CC5CCC(CC5)C(=O)NCC6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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